N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide
Description
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline-2-carboxamide scaffold linked to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety. This structure combines three pharmacologically relevant heterocycles: quinoline (known for antimicrobial and anticancer properties), 1,2,4-oxadiazole (valued for metabolic stability and bioactivity), and isoxazole (associated with anti-inflammatory and antibacterial effects).
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-10-8-14(21-24-10)16-20-15(25-22-16)9-18-17(23)13-7-6-11-4-2-3-5-12(11)19-13/h2-8H,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAPKTLEDJFZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure incorporating a quinoline moiety linked to an oxadiazole and isoxazole ring. The molecular formula is C15H14N4O3, with a molecular weight of approximately 298.302 g/mol. The presence of these functional groups contributes to its diverse biological activities, including potential anti-inflammatory and anticancer properties.
Anticancer Activity
Research has indicated that compounds containing both quinoline and oxadiazole moieties exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes involved in cell proliferation.
In a study evaluating similar compounds, one derivative demonstrated a GI50 value of 1.16 µM against cancer cell lines compared to Doxorubicin (GI50 = 1.14 µM), indicating comparable potency in anticancer activity . These findings suggest that the compound may function through mechanisms involving the modulation of apoptotic pathways and inhibition of key growth factor receptors.
Antimicrobial Activity
The compound's structural components also lend themselves to antimicrobial properties. Preliminary studies have shown that derivatives with similar oxadiazole structures exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 µg/mL .
For example, a related compound demonstrated an MIC of 1 µg/mL against MRSA strains, outperforming conventional antibiotics like gatifloxacin and oxacillin . This suggests that the compound may be effective in treating resistant bacterial infections.
Fungicidal Activity
In addition to antibacterial properties, the compound has shown efficacy against fungal pathogens such as Sclerotinia sclerotiorum. Compounds structurally related to this compound exhibited inhibition rates ranging from 47.2% to 86.1%, outperforming standard fungicides like quinoxyfen . The EC50 values for these compounds were significantly lower than those for quinoxyfen, indicating stronger fungicidal effects.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The multiple rings and functional groups allow for various non-covalent interactions (e.g., hydrogen bonding and π–π stacking), which can modulate the activity of target molecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : This is achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Formation of the Oxadiazole Ring : Often synthesized through cyclization of a hydrazide with a nitrile.
- Coupling Reactions : The isoxazole and oxadiazole intermediates are coupled using suitable linkers under basic conditions.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with isoxazole and oxadiazole structures exhibit significant anticancer activity. Preliminary studies have suggested that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, compounds similar to this structure have shown promise in targeting specific enzymes related to cancer cell metabolism.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The oxadiazole ring is known to interact with tau proteins, which are implicated in tauopathies. By modulating tau aggregation, this compound could offer therapeutic benefits against neurodegeneration .
Anti-inflammatory Activity
The isoxazole family of compounds is recognized for their anti-inflammatory properties. This compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. The compound's mechanism of action likely involves binding to specific molecular targets within cells, thereby influencing critical biochemical pathways associated with disease processes.
Case Study 1: Anticancer Activity
A study conducted on a series of quinoline derivatives demonstrated that modifications to the oxadiazole structure significantly enhanced anticancer activity against various cancer cell lines. This compound was included in this series and exhibited promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study 2: Neuroprotection
In another investigation focusing on neurodegenerative diseases, researchers evaluated the effects of several oxadiazole derivatives on tau aggregation in vitro. This compound was found to reduce tau fibrillation significantly, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline Carboxamide Derivatives
Compound Class: 3-(Oxazol-5-yl)quinoline-2-carboxamides ()
- Structural Differences : The target compound substitutes the oxazole ring with a 1,2,4-oxadiazole-isoxazole hybrid. This modification enhances rigidity and introduces additional hydrogen-bonding sites.
- Synthesis: highlights isocyanide-based multicomponent reactions for synthesizing quinoline-2-carboxamides. Similar strategies may apply to the target compound, though the oxadiazole-isoxazole linkage would require specialized coupling reagents (e.g., HOBt/EDC·HCl, as in ) .
- Bioactivity: Quinoline-2-carboxamides in are unexplored for bioactivity, but quinoline-3-carboxamides () show moderate-to-excellent antimicrobial activity, suggesting positional isomerism (2- vs. 3-carboxamide) may influence target affinity .
1,2,4-Oxadiazole Derivatives
Compound Class: 3-(4-Phenoxyphenyl)-1,2,4-oxadiazoles ()
- Bioactivity: Phenoxyphenyl-oxadiazoles in exhibit antimicrobial activity against enteric pathogens. The methylisoxazole group in the target compound may enhance Gram-positive bacterial targeting due to isoxazole’s known role in inhibiting bacterial cell wall synthesis .
Isoxazole-Containing Analogues
Compound Class : 5-Methylisoxazole derivatives (general context)
- Functional Role : Isoxazole rings are often incorporated to improve pharmacokinetic properties. For example, in , tert-butyl glycinate derivatives of oxadiazoles show enhanced bioavailability, suggesting the methylisoxazole in the target compound could similarly influence absorption .
Data Tables: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
